molecular formula C8H7N5O3 B11881508 3-((6,9-Dihydro-6-oxo-1H-purin-2-yl)amino)-2-hydroxy-2-propenal CAS No. 70347-40-9

3-((6,9-Dihydro-6-oxo-1H-purin-2-yl)amino)-2-hydroxy-2-propenal

Cat. No.: B11881508
CAS No.: 70347-40-9
M. Wt: 221.17 g/mol
InChI Key: BQELTNHOTGNIPS-RJRFIUFISA-N
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Description

2-Hydroxy-3-((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde is a complex organic compound with a unique structure that includes both purine and acrylaldehyde moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with an acrylaldehyde precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Hydroxy-3-((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with nucleic acid synthesis by integrating into DNA or RNA strands. These interactions can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde is unique due to its combination of purine and acrylaldehyde moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications .

Properties

CAS No.

70347-40-9

Molecular Formula

C8H7N5O3

Molecular Weight

221.17 g/mol

IUPAC Name

(Z)-2-hydroxy-3-[(6-oxo-1,7-dihydropurin-2-yl)amino]prop-2-enal

InChI

InChI=1S/C8H7N5O3/c14-2-4(15)1-9-8-12-6-5(7(16)13-8)10-3-11-6/h1-3,15H,(H3,9,10,11,12,13,16)/b4-1-

InChI Key

BQELTNHOTGNIPS-RJRFIUFISA-N

Isomeric SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N/C=C(/C=O)\O

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)NC=C(C=O)O

Origin of Product

United States

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